molecular formula C9H12O5S B12280910 (1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid

(1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B12280910
M. Wt: 232.26 g/mol
InChI Key: ZELMCGXVCKXZCQ-DGUCWDHESA-N
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Description

(1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[331]nonane-7-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure containing sulfur and oxygen atoms

Properties

Molecular Formula

C9H12O5S

Molecular Weight

232.26 g/mol

IUPAC Name

(1R,5S)-3,3,9-trioxo-3λ6-thiabicyclo[3.3.1]nonane-7-carboxylic acid

InChI

InChI=1S/C9H12O5S/c10-8-6-1-5(9(11)12)2-7(8)4-15(13,14)3-6/h5-7H,1-4H2,(H,11,12)/t5?,6-,7+

InChI Key

ZELMCGXVCKXZCQ-DGUCWDHESA-N

Isomeric SMILES

C1[C@@H]2CS(=O)(=O)C[C@@H](C2=O)CC1C(=O)O

Canonical SMILES

C1C(CC2CS(=O)(=O)CC1C2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core structure, followed by the introduction of functional groups such as carboxylic acid. Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.

Scientific Research Applications

(1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Understanding these interactions is crucial for elucidating the compound’s potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Sulfur-containing bicyclic compounds: These compounds share structural similarities with (1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid and may exhibit similar chemical reactivity and applications.

    Oxidized sulfur compounds: Compounds such as sulfoxides and sulfones, which are products of oxidation reactions involving sulfur-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific bicyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid is a bicyclic structure with potential biological activities that make it a candidate for various applications in medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic framework that includes sulfur and oxygen atoms, contributing to its reactivity and biological interactions. The structural formula can be represented as follows:

CnHmOxSyC_nH_mO_xS_y

Where nn, mm, xx, and yy represent the number of carbon, hydrogen, oxygen, and sulfur atoms, respectively.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been suggested that the compound can bind to enzymes or receptors, leading to modulation of their activity. This interaction may result in various biological effects such as:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain pathogens.
  • Anticancer Properties : Studies indicate that derivatives of bicyclic compounds can exhibit anticancer effects by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound could modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies

  • Antimicrobial Studies : Research has demonstrated that derivatives of bicyclic compounds similar to this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. These studies utilized minimum inhibitory concentration (MIC) assays to quantify efficacy.
  • Anticancer Research : A study focused on the anticancer potential of bicyclic compounds reported that specific analogues induced cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins.
  • Inflammation Models : In vivo models have shown that the compound can reduce markers of inflammation in animal models of arthritis. This effect was measured through cytokine profiling and histological analysis.

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions:

StepReaction TypeKey ReagentsYield
1CyclizationThioketone + Carbonyl CompoundHigh
2OxidationOxidizing Agent (e.g., H2O2)Moderate
3CarboxylationCarboxylic Acid DerivativeHigh

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future exploration:

  • Structural Modifications : Investigating how changes in the chemical structure affect biological activity could lead to more potent derivatives.
  • Target Identification : Further studies are needed to elucidate the specific molecular targets and pathways influenced by this compound.
  • Clinical Trials : Promising results from preclinical studies warrant further investigation through clinical trials to assess safety and efficacy in humans.

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